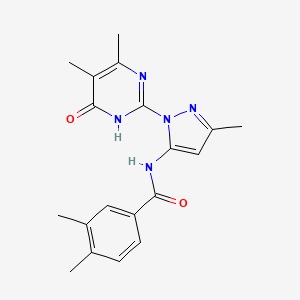![molecular formula C19H15N5O2S2 B2381158 N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251601-10-1](/img/structure/B2381158.png)
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is an intricate organic compound, notable for its complex structure and multifaceted applications in various scientific fields. Its unique structure comprises both heterocyclic and acetamide groups, endowing it with a diverse range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the Isothiazolo[4,5-d]pyrimidine Core: : Starting with a suitable pyrimidine precursor, it undergoes cyclization with thioamide under specific conditions to form the isothiazole ring.
Attachment of the Pyridinyl Group:
Incorporation of the Methylthio Group: : The methylthio group is introduced via a thiol-ene reaction, using appropriate thiol reagents.
Final Acetamide Formation: : The compound is then finalized by forming the acetamide linkage, typically through an acylation reaction with acetic anhydride.
Industrial Production Methods
For large-scale production, the synthesis might be streamlined by optimizing the reaction conditions, using high-yield catalysts, and implementing continuous flow processes to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen sites, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target the oxo group, converting it to a hydroxyl group under mild conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitutions, and strong nucleophiles like sodium methoxide for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions but often include functionalized derivatives that retain the core structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms involving heterocyclic systems.
Biology
Medicine
In the medical field, derivatives of this compound are investigated for their pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use in the development of specialty chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its unique structure allows it to bind selectively to these targets, modulating their activity and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(methylthio)phenyl)-2-(3-(pyridin-4-yl)isoxazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-3-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Unique Aspects
Compared to similar compounds, N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its specific substitution pattern and the presence of the isothiazolo[4,5-d]pyrimidine core, which confer distinct chemical and biological properties.
This compound's unique combination of functional groups and structural elements positions it as a versatile molecule for a wide range of scientific and industrial applications.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c1-27-14-4-2-3-13(9-14)22-15(25)10-24-11-21-17-16(12-5-7-20-8-6-12)23-28-18(17)19(24)26/h2-9,11H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLEAQVZUYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)



![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)


![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)
